3,4-Dihydrocinnamic acid (L-alanine methyl ester) amide
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Overview
Description
3,4-Dihydrocinnamic acid (L-alanine methyl ester) amide is a compound with the molecular formula C13H15NO5 and a molecular weight of 265.26 . This compound is known for its antioxidant properties and its ability to inhibit the formation of fatty streak lesions . It is also referred to as N-[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]-L-alanine, methyl ester .
Preparation Methods
The synthesis of 3,4-Dihydrocinnamic acid (L-alanine methyl ester) amide involves several steps. One common method includes the reaction of 3,4-dihydroxycinnamic acid with L-alanine methyl ester in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is typically carried out in an organic solvent like dichloromethane under mild conditions .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Scientific Research Applications
3,4-Dihydrocinnamic acid (L-alanine methyl ester) amide has several scientific research applications:
Mechanism of Action
The mechanism by which 3,4-Dihydrocinnamic acid (L-alanine methyl ester) amide exerts its effects involves its antioxidant activity. It inhibits the copper-mediated oxidation of low-density lipoprotein (LDL) by about 75% at a concentration of 2 µM . This antioxidant activity helps in reducing oxidative stress and preventing the formation of atherosclerotic lesions. The compound does not significantly inhibit ACAT-1 or ACAT-2 activity, which are enzymes involved in cholesterol metabolism .
Comparison with Similar Compounds
3,4-Dihydrocinnamic acid (L-alanine methyl ester) amide can be compared with other similar compounds such as:
Cinnamic acid derivatives: These compounds also exhibit antioxidant properties but may differ in their specific activities and applications.
L-alanine derivatives: These compounds are used in various biochemical applications, but their antioxidant properties may not be as pronounced as those of this compound.
The uniqueness of this compound lies in its dual functionality as both an antioxidant and an inhibitor of fatty streak lesion formation, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-8(13(18)19-2)14-12(17)6-4-9-3-5-10(15)11(16)7-9/h3-8,15-16H,1-2H3,(H,14,17)/b6-4+/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBBISJLIGYSGF-JQTRYQTASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C=CC1=CC(=C(C=C1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)/C=C/C1=CC(=C(C=C1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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